molecular formula C9H16O2 B021543 Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]- CAS No. 102368-23-0

Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]-

Cat. No.: B021543
CAS No.: 102368-23-0
M. Wt: 156.22 g/mol
InChI Key: QSBATKPBRAWDHQ-IUCAKERBSA-N
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Description

Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]- (CAS: 102368-23-0) is a chiral epoxide-containing ketone with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its structure features a pentyl-substituted oxirane (epoxide) ring and a methyl ketone group. The compound’s InChIKey (QSBATKPBRAWDHQ-IUCAKERBSA-N) and SMILES notation (C([C@@H]1O[C@H]1C(=O)C)CCCC) confirm its stereochemical configuration .

Properties

CAS No.

102368-23-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9-/m0/s1

InChI Key

QSBATKPBRAWDHQ-IUCAKERBSA-N

SMILES

CCCCCC1C(O1)C(=O)C

Isomeric SMILES

CCCCC[C@H]1[C@@H](O1)C(=O)C

Canonical SMILES

CCCCCC1C(O1)C(=O)C

Synonyms

Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]-, rel- (9CI)

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone can be achieved through several routes. One common method involves the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions . Another approach includes the use of a halohydrin intermediate, which is subsequently treated with a base to form the epoxide ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone involves its interaction with molecular targets through its reactive functional groups. The epoxide ring can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting enzyme activity or altering protein function. The ketone group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Compound A : Ethanone, 1-[(2S,3R)-3-phenyloxiranyl]- (CAS: 146388-50-3)
  • Molecular Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • Key Differences :
    • The phenyl group replaces the pentyl chain, introducing aromaticity.
    • Stereochemistry: (2S,3R) configuration vs. (2R,3S) in the target compound.
    • Physical Properties : Boiling point: 89.5–90°C at 0.8 mmHg; XLogP3: 1.2 (indicating moderate lipophilicity) .
    • Applications : Used in industrial and scientific research, likely as a chiral building block or intermediate .
Compound B : Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]- (CAS: 191982-03-3)
  • Molecular Formula : C₉H₁₆O₂
  • Molecular Weight : 156.22 g/mol
  • Key Differences :
    • Stereochemistry: (2R,3R) configuration vs. (2R,3S) in the target compound.
    • InChIKey : QSBATKPBRAWDHQ-BDAKNGLRSA-N (diastereomeric to the target compound) .
    • Applications : Industrial-grade availability suggests use in bulk chemical synthesis .

Stereochemical and Physicochemical Comparisons

Property Target Compound (2R,3S) Compound A (2S,3R-phenyl) Compound B (2R,3R-pentyl)
Molecular Weight 156.22 g/mol 162.19 g/mol 156.22 g/mol
Substituent Pentyl Phenyl Pentyl
Stereochemistry 2R,3S 2S,3R 2R,3R
XLogP3 ~2.5 (estimated) 1.2 ~2.5 (estimated)
Boiling Point Not reported 89.5–90°C (0.8 mmHg) Not reported
Polar Surface Area 29.6 Ų 29.6 Ų 29.6 Ų
Key Observations:

Substituent Effects: The phenyl group in Compound A reduces lipophilicity (lower XLogP3) compared to the pentyl-substituted compounds. The pentyl chain in the target compound and Compound B enhances hydrophobicity, favoring applications in non-polar solvents or lipid-based systems.

Stereochemical Impact :

  • Diastereomers (e.g., 2R,3S vs. 2R,3R) exhibit distinct physicochemical behaviors, such as melting points and crystallization tendencies, critical in pharmaceutical manufacturing .
  • Enantiomeric purity (e.g., 2R,3S vs. 2S,3R) could influence binding affinity in chiral environments, such as enzyme-active sites .

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